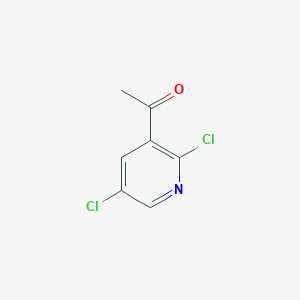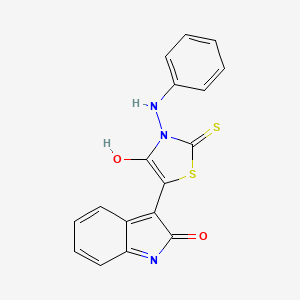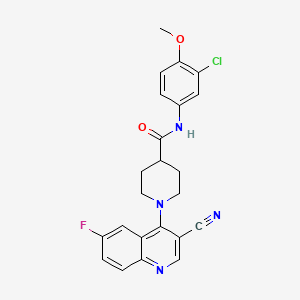
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 63905-72-6 . It has a molecular weight of 213.71 and is typically in the form of a powder . It is stored at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines and their derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO.ClH/c1-2-13-11-4-3-10-8-12-6-5-9 (10)7-11;/h3-4,7,12H,2,5-6,8H2,1H3;1H .Chemical Reactions Analysis
The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are particularly noteworthy .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 250-251 degrees .Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is part of a broader class of compounds with significant importance in chemical synthesis and structural analysis. For instance, studies on derivatives of 6-ethoxy-1,2,3,4-tetrahydroisoquinoline have highlighted their potential in the synthesis of modulators for nuclear receptors, indicating their utility in medicinal chemistry and drug design (Forró et al., 2016). Furthermore, the crystal structure of 6-ethoxy-2,3,4-tetrahydro-2,2,4-trimethylquinoline derivatives has been investigated to understand their conformational properties, which are crucial for designing compounds with desired biological activities (Rybakov et al., 2004).
Neuroprotective Potential
Research has also explored the neuroprotective or neurotoxic activities of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds, which are structurally related to this compound. These studies suggest that certain derivatives can have potential therapeutic applications in treating neurodegenerative diseases such as Parkinson's disease, highlighting the significance of structural modifications in enhancing biological activities (Okuda et al., 2003).
Antimicrobial Activity
Another area of interest is the antimicrobial potential of isoquinoline derivatives. For example, the synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones have demonstrated moderate to high potency against various human tumor cell lines. This indicates the potential of such compounds, including 6-ethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, in developing new antimicrobial and anticancer agents (Delgado et al., 2012).
Mecanismo De Acción
Target of Action
6-Ethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . These compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
For instance, some reactions involve the isomerization of an iminium intermediate . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiq derivatives are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have multiple effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
Análisis Bioquímico
Biochemical Properties
It is known that tetrahydroisoquinolines (THIQs) are key fragments of a diverse range of alkaloids and bioactive molecules
Molecular Mechanism
It is known that THIQ derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
6-ethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11-4-3-10-8-12-6-5-9(10)7-11;/h3-4,7,12H,2,5-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCVGUELCNEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CNCC2)C=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80980891 |
Source


|
| Record name | 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-72-6 |
Source


|
| Record name | 6-Ethoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80980891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2956052.png)




![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

![Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate](/img/structure/B2956062.png)
![N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2956063.png)




![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)
